

## In-Depth Technical Guide: Tifurac (CAS Number: 97483-17-5)

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Tifurac  |           |
| Cat. No.:            | B1619733 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Core Compound Identification and Properties**

**Tifurac**, identified by the CAS number 97483-17-5, is a chemical entity belonging to the benzofuran class of compounds. Its sodium salt, **Tifurac** sod is recognized for its analgesic, anti-inflammatory, and antipyretic properties, positioning it as a non-steroidal anti-inflammatory drug (NSAID) candidate

Table 1: Chemical and Physical Properties of Tifurac

| Property          | Value                               |
|-------------------|-------------------------------------|
| Chemical Name     | 2,3-Dihydrobenzofuran-5-acetic acid |
| CAS Number        | 97483-17-5                          |
| Molecular Formula | C10H10O3                            |
| Molecular Weight  | 178.18 g/mol                        |

## **Mechanism of Action: Anti-Inflammatory Effects**

As a non-steroidal anti-inflammatory drug, the primary mechanism of action for **Tifurac** is anticipated to be the inhibition of the cyclooxygenase (COX which are critical for the synthesis of prostaglandins. Prostaglandins, particularly prostaglandin E2 (PGE<sub>2</sub>), are key mediators of inflammation, pain, a blocking the COX pathway, **Tifurac** would reduce the production of these pro-inflammatory molecules.

The inflammatory cascade initiated by tissue injury or infection leads to the release of arachidonic acid from cell membranes. The COX enzymes (CO then convert arachidonic acid into prostaglandin H<sub>2</sub> (PGH<sub>2</sub>), the precursor for various prostaglandins and thromboxanes. **Tifurac**'s therapeutic effects its ability to interfere with this conversion.

Caption: Inhibition of the Cyclooxygenase Pathway by Tifurac.

## **Preclinical Evaluation of Anti-Inflammatory Activity**

The anti-inflammatory potential of **Tifurac** would typically be evaluated in established in vivo animal models. These models mimic aspects of human i conditions and are crucial for assessing the efficacy of new drug candidates.

### Carrageenan-Induced Paw Edema in Rats

This is a widely used acute inflammatory model to screen for potential anti-inflammatory drugs.

Experimental Protocol:

- Animals: Male Wistar rats (150-200g) are used.
- Induction of Inflammation: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.



# Foundational & Exploratory

Check Availability & Pricing

- Drug Administration: **Tifurac** is administered orally or intraperitoneally at various doses prior to carrageenan injection. A control group receives the reference group receives a known NSAID (e.g., indomethacin).
- Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after c injection.
- Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.

### Adjuvant-Induced Arthritis in Rats

This model is used to evaluate the efficacy of drugs against chronic inflammation, which has similarities to human rheumatoid arthritis.

#### Experimental Protocol:

- · Animals: Lewis rats are commonly used for this model.
- Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the tail or footpad.
- Drug Administration: Tifurac is administered daily, starting from the day of adjuvant injection (prophylactic protocol) or after the onset of clinical sign (therapeutic protocol).
- Assessment of Arthritis: The severity of arthritis is evaluated by measuring paw volume, and scoring clinical signs such as erythema, swelling, and Body weight changes are also monitored.
- Histopathological Analysis: At the end of the study, joints are collected for histological examination to assess inflammation, pannus formation, cartila and bone resorption.

Table 2: Anticipated Efficacy Data for Tifurac in Preclinical Models

| Model                         | Parameter                                  | Anticipated Outcome with Tifurac |
|-------------------------------|--------------------------------------------|----------------------------------|
| Carrageenan-Induced Paw Edema | Paw Volume                                 | Dose-dependent reduction         |
| % Inhibition of Edema         | Significant inhibition compared to control |                                  |
| Adjuvant-Induced Arthritis    | Arthritic Score                            | Dose-dependent reduction         |
| Paw Volume                    | Dose-dependent reduction                   |                                  |
| Histopathology                | Reduced inflammation and joint damage      | -                                |

### In Vitro Mechanistic Studies

To further elucidate the mechanism of action, in vitro assays are essential.

## Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the inhibitory potency of Tifurac against the two COX isoforms.

#### Experimental Protocol:

- Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
- · Assay Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.
- Procedure: The enzymes are incubated with various concentrations of **Tifurac**. The reaction is initiated by the addition of arachidonic acid. The rate development is measured spectrophotometrically.

# Foundational & Exploratory

Check Availability & Pricing

• Data Analysis: The IC<sub>50</sub> values (the concentration of **Tifurac** required to inhibit 50% of the enzyme activity) for COX-1 and COX-2 are determined. (COX-2)/IC<sub>50</sub> (COX-1) provides the selectivity index.

### Prostaglandin E2 (PGE2) Synthesis Assay

This assay directly measures the effect of Tifurac on the production of a key inflammatory prostaglandin.

#### **Experimental Protocol:**

- Cell Culture: Macrophages (e.g., RAW 264.7) or other relevant cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induexpression.
- Drug Treatment: The cells are treated with different concentrations of Tifurac.
- PGE2 Measurement: The concentration of PGE2 in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA)
- Data Analysis: The dose-dependent inhibition of PGE2 synthesis by Tifurac is determined.

Table 3: Anticipated In Vitro Activity of Tifurac

| Assay                           | Parameter                                   | Anticipated Outcome with Tifurac |
|---------------------------------|---------------------------------------------|----------------------------------|
| COX Inhibition                  | IC <sub>50</sub> for COX-1                  | To be determined                 |
| IC <sub>50</sub> for COX-2      | To be determined                            |                                  |
| Selectivity Index (COX-2/COX-1) | To be determined                            | -                                |
| PGE <sub>2</sub> Synthesis      | % Inhibition of PGE <sub>2</sub> production | Dose-dependent inhibition        |

```
digraph "Logical Relationship of Tifurac's Anti-Inflammatory Action" {
  graph [fontname="Arial", fontsize=12, rankdir=TB];
  node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolo
  edge [fontname="Arial", fontsize=10, color="#34A853"];

"Tifurac" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Inhibition of COX Enzymes" [fillcolor="#FBBC05"];
"Decreased Prostaglandin Synthesis" [fillcolor="#FBBC05"];
"Reduced Inflammation" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Analgesia" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Antipyresis" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Tifurac" -> "Inhibition of COX Enzymes";
"Inhibition of COX Enzymes" -> "Decreased Prostaglandin Synthesis";
"Decreased Prostaglandin Synthesis" -> "Reduced Inflammation";
"Decreased Prostaglandin Synthesis" -> "Analgesia";
"Decreased Prostaglandin Synthesis" -> "Antipyresis";
```

Caption: Logical Flow of Tifurac's Therapeutic Effects.

## **Summary and Future Directions**

**Tifurac** is a promising anti-inflammatory agent with a mechanism of action likely centered on the inhibition of cyclooxygenase enzymes and subseque prostaglandin synthesis. The preclinical and in vitro studies outlined in this guide provide a framework for its comprehensive evaluation. Future resear



# Foundational & Exploratory

Check Availability & Pricing

on obtaining definitive quantitative data from these experimental models to establish the efficacy, potency, and safety profile of **Tifurac**, which will be a potential advancement into clinical development. Detailed pharmacokinetic and toxicology studies will also be necessary to fully characterize this compared the transpeutic use.

• To cite this document: BenchChem. [In-Depth Technical Guide: Tifurac (CAS Number: 97483-17-5)]. BenchChem, [2025]. [Online PDF]. Available a [https://www.benchchem.com/product/b1619733#tifurac-cas-number-97483-17-5]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Teacompatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com